Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Description
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO6S2 . It has an average mass of 461.551 Da and a monoisotopic mass of 461.096680 Da . This product is not intended for human or veterinary use and is meant for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a sulfamoyl group and a carboxylate group . The sulfamoyl group is further attached to a 3,5-dimethoxyphenyl group, and the thiophene ring is attached to a 4-methylphenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . As mentioned earlier, it has a molecular formula of C22H23NO6S2, an average mass of 461.551 Da, and a monoisotopic mass of 461.096680 Da . Other properties such as solubility, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate and its derivatives have been synthesized and characterized in the context of exploring their potential as novel compounds with varying applications. For example, the compound has been involved in the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, showcasing its versatility in creating complex molecular architectures (R. Gentles et al., 1991). Additionally, its derivatives have been studied for antimicrobial activity and docking studies, indicating its potential in pharmaceutical applications (YN Spoorthy et al., 2021).
Antiproliferative Activity
A novel series of thiophene derivatives, including this compound, have been prepared and tested for their antiproliferative activity. These compounds have shown significant activity on breast cancer than on colon cancer cell lines, highlighting their potential in cancer research (M. Ghorab et al., 2013).
Dyeing Polyester Fibres
The compound's derivatives have also been explored for their application in dyeing polyester fibers. Novel heterocyclic disperse dyes with a thiophene moiety have been synthesized, demonstrating good levelness and fastness properties on polyester fabric, although exhibiting poor photostability (O. Iyun et al., 2015).
Antimicrobial Evaluation
Further, the antimicrobial screening of synthesized compounds containing this compound has exhibited promising activities. This highlights its potential in developing new antimicrobial agents (A. Abu‐Hashem et al., 2011).
Electrochemical Applications
In electrochemistry, the derivatives of this compound have been used in the electropolymerization of water-insoluble monomers in aqueous electrolytes, showcasing an innovative approach to polymerization and indicating its utility in developing electrically conductive materials (R. Asami et al., 2006).
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(19(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-16-10-17(27-3)12-18(11-16)28-4/h6-13,23H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNBHAPLXCWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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